molecular formula C11H12O5 B046132 2-(2-Formyl-6-methoxyphenoxy)propanoic acid CAS No. 590395-57-6

2-(2-Formyl-6-methoxyphenoxy)propanoic acid

Cat. No.: B046132
CAS No.: 590395-57-6
M. Wt: 224.21 g/mol
InChI Key: DXXCAUDRFSLKGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Formyl-6-methoxyphenoxy)propanoic acid is an organic compound with the molecular formula C11H12O5 and a molecular weight of 224.21 g/mol . It is characterized by the presence of a formyl group, a methoxy group, and a propanoic acid moiety attached to a phenoxy ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Scientific Research Applications

2-(2-Formyl-6-methoxyphenoxy)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

Target of Action

The primary target of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid is the sweet taste receptors, specifically T1R3 . These receptors play a crucial role in the perception of sweetness in the human gustatory system.

Mode of Action

This compound acts as an antagonist of the sweet taste receptors. It blocks the activation of the T1R3 receptor by natural and synthetic sweeteners . This results in a decrease in the perceived intensity and persistence of sweetness.

Biochemical Pathways

It is known that the compound increases the inhibition of another sweet taste receptor, t1r2, by umami compounds . This suggests that it may have a modulatory effect on the taste perception pathways.

Biochemical Analysis

Biochemical Properties

The role of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid in biochemical reactions is not well-documented. It’s known to interact with various biomolecules. The nature of these interactions is yet to be fully understood .

Cellular Effects

Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound may vary with different dosages in animal models. Studies to determine any threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .

Metabolic Pathways

This compound may be involved in various metabolic pathways. It may interact with certain enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It may interact with certain transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid typically involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with a suitable propanoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phenoxy linkage .

Industrial Production Methods

The process may include steps for purification and isolation to ensure the desired product’s quality and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Formyl-6-methoxyphenoxy)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Formyl-6-methoxyphenoxy)propanoic acid is unique due to the presence of both formyl and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-(2-formyl-6-methoxyphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-7(11(13)14)16-10-8(6-12)4-3-5-9(10)15-2/h3-7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXCAUDRFSLKGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=CC=C1OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397086
Record name 2-(2-formyl-6-methoxyphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590395-57-6
Record name 2-(2-formyl-6-methoxyphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Formyl-6-methoxyphenoxy)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Formyl-6-methoxyphenoxy)propanoic acid
Reactant of Route 3
Reactant of Route 3
2-(2-Formyl-6-methoxyphenoxy)propanoic acid
Reactant of Route 4
Reactant of Route 4
2-(2-Formyl-6-methoxyphenoxy)propanoic acid
Reactant of Route 5
Reactant of Route 5
2-(2-Formyl-6-methoxyphenoxy)propanoic acid
Reactant of Route 6
Reactant of Route 6
2-(2-Formyl-6-methoxyphenoxy)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.